molecular formula C9H7FO2 B14375591 2-Fluorophenyl prop-2-enoate CAS No. 89670-69-9

2-Fluorophenyl prop-2-enoate

Cat. No.: B14375591
CAS No.: 89670-69-9
M. Wt: 166.15 g/mol
InChI Key: SJEBUGJRCJZIRN-UHFFFAOYSA-N
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Description

2-Fluorophenyl prop-2-enoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a fluorine atom attached to the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl prop-2-enoate typically involves the esterification of 2-fluorophenol with acrylic acid or its derivatives. One common method is the reaction of 2-fluorophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid.

    Reduction: Formation of 2-fluorophenylpropanol.

    Substitution: Formation of various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

2-Fluorophenyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate
  • Butyl (2E)-3-(2-fluorophenyl)prop-2-enoate

Uniqueness

2-Fluorophenyl prop-2-enoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various applications.

Properties

CAS No.

89670-69-9

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

(2-fluorophenyl) prop-2-enoate

InChI

InChI=1S/C9H7FO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2

InChI Key

SJEBUGJRCJZIRN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1F

Origin of Product

United States

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